Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester
Overview
Description
Phosphoric acid, P,P’-1,3-phenylene P,P,P’,P’-tetrakis(2,6-dimethylphenyl) ester is a phosphorus-containing compound known for its flame-retardant properties. This compound is widely used in various industrial applications due to its excellent thermal stability and high solubility in organic solvents .
Mechanism of Action
Target of Action
It is known to be used as a flame retardant additive , suggesting that its primary targets are likely materials that are prone to combustion.
Mode of Action
As a flame retardant, it is likely that EC 432-770-2 works by inhibiting or slowing the combustion process, possibly through chemical reactions that reduce the flammability of the target material .
Biochemical Pathways
As a flame retardant, it may interfere with the chemical reactions involved in combustion, such as the oxidation of the material it is applied to .
Result of Action
The primary result of EC 432-770-2’s action is the reduction of flammability in the materials it is applied to . This can help prevent or slow the spread of fire, potentially reducing damage and increasing safety .
Action Environment
The efficacy and stability of EC 432-770-2 can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant might be affected by the temperature, as higher temperatures could potentially compromise its stability . Additionally, the presence of other chemicals could potentially influence its effectiveness or stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context.
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phosphoric acid, P,P’-1,3-phenylene P,P,P’,P’-tetrakis(2,6-dimethylphenyl) ester can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Phosphoric acid, P,P’-1,3-phenylene P,P,P’,P’-tetrakis(2,6-dimethylphenyl) ester can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Phosphoric acid, P,P’-1,3-phenylene P,P,P’,P’-tetrakis(2,6-dimethylphenyl) ester is believed to be transported and distributed within cells and tissues. This could involve interaction with transporters or binding proteins, and could affect its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, P,P’-1,3-phenylene P,P,P’,P’-tetrakis(2,6-dimethylphenyl) ester typically involves the reaction of diphenyl chlorophosphate with hydroquinone . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The structural features of the compound are confirmed using techniques such as mass spectrometry (MS), infrared spectroscopy (IR), X-ray powder diffraction (XRD), and nuclear magnetic resonance (NMR) methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The compound is then purified and characterized to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, P,P’-1,3-phenylene P,P,P’,P’-tetrakis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions under which it is carried out. For example, oxidation reactions may yield different phosphorus-containing oxidation products, while substitution reactions may result in the formation of various substituted esters.
Scientific Research Applications
Phosphoric acid, P,P’-1,3-phenylene P,P,P’,P’-tetrakis(2,6-dimethylphenyl) ester has several scientific research applications, including:
Chemistry: It is used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of flame-retardant coatings for medical equipment.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Phosphoric acid, P,P’-1,3-phenylene P,P,P’,P’-tetrakis(2,6-dimethylphenyl) ester stands out due to its unique combination of high thermal stability, excellent solubility in organic solvents, and superior flame-retardant properties. Compared to similar compounds, it offers enhanced performance in flame-retardant applications, making it a preferred choice in various industrial sectors .
Properties
IUPAC Name |
[3-bis(2,6-dimethylphenoxy)phosphoryloxyphenyl] bis(2,6-dimethylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40O8P2/c1-25-14-9-15-26(2)35(25)43-47(39,44-36-27(3)16-10-17-28(36)4)41-33-22-13-23-34(24-33)42-48(40,45-37-29(5)18-11-19-30(37)6)46-38-31(7)20-12-21-32(38)8/h9-24H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLFSLXHLNWPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC(=CC=C2)OP(=O)(OC3=C(C=CC=C3C)C)OC4=C(C=CC=C4C)C)OC5=C(C=CC=C5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60108450 | |
Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60108450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139189-30-3 | |
Record name | Resorcinol bis(di-2,6-xylyl phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139189-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139189303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60108450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetrakis(2,6-dimethylphenyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tetrakis(2,6-dimethylphenyl)-m-phenylene biphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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